molecular formula C8H16N2O7 B087073 Cycasin CAS No. 14901-08-7

Cycasin

Cat. No. B087073
CAS RN: 14901-08-7
M. Wt: 252.22 g/mol
InChI Key: YHLRMABUJXBLCK-JAJWTYFOSA-N
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Description

Cycasin is a toxic compound found in the leaves and seeds of the cycad plant. It is classified as a carcinogen and has been linked to liver and brain damage in humans and animals. Despite its harmful effects, cycasin has been the subject of scientific research due to its potential applications in cancer treatment and neurodegenerative disease research.

Scientific Research Applications

Radiomimetic Effect

Cycasin, a carcinogenic compound in cycad plants, induces chromosome aberrations similar to gamma irradiation. This is observed in root-tip cells of Allium cepa, where cycasin causes as many aberrations as about 200 roentgens of gamma radiation (Teas, Sax, & Sax, 1965).

Mutagenic and Carcinogenic Properties

Cycasin is mutagenic and carcinogenic when deglucosylated to release methylazoxymethanol (MAM), which induces genetic alterations in various test systems, including bacteria, yeast, plants, Drosophila, and mammalian cells. This underscores the significance of cycasin and MAM's metabolism in their toxicological effects (Hoffmann & Morgan, 1984).

Intestinal Absorption

Cycasin is absorbed in the gut via the intestinal brush-border Na+/glucose cotransporter. This suggests a potential pathway for cycasin or its aglycone to enter the blood-brain barrier, implicating its role in neurodegenerative diseases like amyotrophic lateral sclerosis/Parkinsonism dementia complex (ALS/PDC) (Hirayama et al., 1994).

Enzymatic Formation

An enzyme in the leaves of the Japanese cycad catalyzes the transfer of glucose from UDP-glucose to MAM, forming cycasin. This insight into cycasin formation is crucial for understanding its biological activities and potential applications (Tadera, Yagi, Arima, & Kobayashi, 1985).

Mutation Induction in Drosophila

Cycasin's aglycone, methylazoxymethanol, is a potent mutagen in Drosophila, emphasizing its genetic impact. This provides a model for studying mutagenesis and carcinogenesis (Teas & Dyson, 1967).

properties

CAS RN

14901-08-7

Product Name

Cycasin

Molecular Formula

C8H16N2O7

Molecular Weight

252.22 g/mol

IUPAC Name

methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium

InChI

InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1

InChI Key

YHLRMABUJXBLCK-JAJWTYFOSA-N

Isomeric SMILES

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-]

SMILES

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-]

Canonical SMILES

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-]

Color/Form

COLORLESS, LONG NEEDLES
NEEDLES FROM WATER + ACETONE + ETHER

melting_point

154°C

Other CAS RN

14901-08-7

physical_description

Solid

solubility

READILY SOL IN WATER & DILUTE ETHANOL;  INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE;  SPARINGLY SOL IN ABSOLUTE ETHANOL

synonyms

(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside
beta-D-Glucoside, Methylazoxymethanol
Cycasin
Glucuronate, Methylazoxymethanol
Methylazoxymethanol beta D Glucoside
Methylazoxymethanol beta-D-Glucoside
Methylazoxymethanol Glucuronate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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